Cas no 1342642-17-4 ((furan-2-yl)methyl1-(1,3-thiazol-2-yl)ethylamine)

(furan-2-yl)methyl1-(1,3-thiazol-2-yl)ethylamine Chemical and Physical Properties
Names and Identifiers
-
- (Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine
- [(furan-2-yl)methyl][1-(1,3-thiazol-2-yl)ethyl]amine
- 2-Thiazolemethanamine, N-(2-furanylmethyl)-α-methyl-
- (furan-2-yl)methyl1-(1,3-thiazol-2-yl)ethylamine
-
- Inchi: 1S/C10H12N2OS/c1-8(10-11-4-6-14-10)12-7-9-3-2-5-13-9/h2-6,8,12H,7H2,1H3
- InChI Key: ULVKCUDVWIORQB-UHFFFAOYSA-N
- SMILES: S1C=CN=C1C(C)NCC1=CC=CO1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 180
- Topological Polar Surface Area: 66.3
- XLogP3: 1.4
(furan-2-yl)methyl1-(1,3-thiazol-2-yl)ethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-161350-5.0g |
[(furan-2-yl)methyl][1-(1,3-thiazol-2-yl)ethyl]amine |
1342642-17-4 | 5g |
$2152.0 | 2023-05-26 | ||
Enamine | EN300-161350-1.0g |
[(furan-2-yl)methyl][1-(1,3-thiazol-2-yl)ethyl]amine |
1342642-17-4 | 1g |
$743.0 | 2023-05-26 | ||
Enamine | EN300-161350-50mg |
[(furan-2-yl)methyl][1-(1,3-thiazol-2-yl)ethyl]amine |
1342642-17-4 | 50mg |
$528.0 | 2023-09-23 | ||
Enamine | EN300-161350-1000mg |
[(furan-2-yl)methyl][1-(1,3-thiazol-2-yl)ethyl]amine |
1342642-17-4 | 1000mg |
$628.0 | 2023-09-23 | ||
Enamine | EN300-161350-100mg |
[(furan-2-yl)methyl][1-(1,3-thiazol-2-yl)ethyl]amine |
1342642-17-4 | 100mg |
$553.0 | 2023-09-23 | ||
Enamine | EN300-161350-0.5g |
[(furan-2-yl)methyl][1-(1,3-thiazol-2-yl)ethyl]amine |
1342642-17-4 | 0.5g |
$713.0 | 2023-05-26 | ||
Enamine | EN300-161350-0.25g |
[(furan-2-yl)methyl][1-(1,3-thiazol-2-yl)ethyl]amine |
1342642-17-4 | 0.25g |
$683.0 | 2023-05-26 | ||
Enamine | EN300-161350-0.05g |
[(furan-2-yl)methyl][1-(1,3-thiazol-2-yl)ethyl]amine |
1342642-17-4 | 0.05g |
$624.0 | 2023-05-26 | ||
Enamine | EN300-161350-250mg |
[(furan-2-yl)methyl][1-(1,3-thiazol-2-yl)ethyl]amine |
1342642-17-4 | 250mg |
$579.0 | 2023-09-23 | ||
Enamine | EN300-161350-5000mg |
[(furan-2-yl)methyl][1-(1,3-thiazol-2-yl)ethyl]amine |
1342642-17-4 | 5000mg |
$1821.0 | 2023-09-23 |
(furan-2-yl)methyl1-(1,3-thiazol-2-yl)ethylamine Related Literature
-
Son H. Doan,Mohanad A. Hussein,Thanh Vinh Nguyen Chem. Commun., 2021,57, 8901-8904
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
Additional information on (furan-2-yl)methyl1-(1,3-thiazol-2-yl)ethylamine
Introduction to (Furan-2-yl)methyl 1-(1,3-thiazol-2-yl)ethylamine (CAS No. 1342642-17-4)
(Furan-2-yl)methyl 1-(1,3-thiazol-2-yl)ethylamine (CAS No. 1342642-17-4) is a novel organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The combination of a furan ring and a thiazole ring in its molecular structure provides a robust platform for exploring its biological activities and pharmacological properties.
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is known for its stability and reactivity. It is commonly found in natural products and has been extensively studied for its diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The thiazole ring, on the other hand, is a six-membered heterocyclic compound containing both sulfur and nitrogen atoms. Thiazoles are widely used in medicinal chemistry due to their ability to enhance the potency and selectivity of drug candidates.
The (furan-2-yl)methyl 1-(1,3-thiazol-2-yl)ethylamine structure combines these two heterocycles with an amine group, which can play a crucial role in modulating the compound's interactions with biological targets. The presence of the amine group can influence the compound's solubility, lipophilicity, and binding affinity to specific receptors or enzymes.
Recent studies have highlighted the potential of (furan-2-yl)methyl 1-(1,3-thiazol-2-yl)ethylamine in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, preliminary studies have shown that it may have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death.
In the context of cancer research, (furan-2-yl)methyl 1-(1,3-thiazol-2-yl)ethylamine has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis. A study published in Cancer Research reported that this compound selectively targets cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.
The pharmacokinetic properties of (furan-2-yl)methyl 1-(1,3-thiazol-2-yl)ethylamine have also been evaluated. Preclinical studies have shown that it exhibits favorable oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. These properties suggest that (furan-2-yl)methyl 1-(1,3-thiazol-2-yl)ethylamine could be developed into an orally available therapeutic agent.
In terms of safety and toxicity, initial assessments have indicated that (furan-2-yl)methyl 1-(1,3-thiazol-2-yl)ethylamine is well-tolerated at therapeutic doses. However, further preclinical and clinical studies are necessary to fully evaluate its safety profile and determine appropriate dosing regimens.
The synthesis of (furan-2-yl)methyl 1-(1,3-thiazol-2-yl)ethylamine involves several steps that require careful optimization to ensure high yields and purity. Common synthetic routes include the reaction of furan derivatives with thiazole-containing reagents followed by functional group manipulations to introduce the amine moiety. Recent advancements in synthetic methodologies have led to more efficient and scalable processes for producing this compound.
In conclusion, (furan-2-yl)methyl 1-(1,3-thiazol-2-yl)ethylamine (CAS No. 1342642-17-4) represents a promising lead compound with potential applications in multiple therapeutic areas. Its unique structural features and favorable pharmacological properties make it an attractive target for further research and development. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, this compound may pave the way for new treatments for various diseases.
1342642-17-4 ((furan-2-yl)methyl1-(1,3-thiazol-2-yl)ethylamine) Related Products
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)
- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)
- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)




